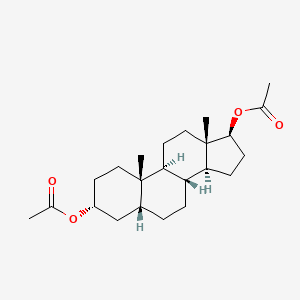
1,3-Didodecanoyl-2-tetradecanoyl-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate is a complex organic compound belonging to the class of triacylglycerols It is characterized by the presence of long-chain fatty acid esters, specifically tetradecanoic acid (myristic acid) and dodecanoic acid (lauric acid), attached to a propane-1,3-diyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate typically involves esterification reactions. One common method is the reaction of propane-1,3-diol with tetradecanoic acid and dodecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bonds.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. The process involves the continuous feeding of propane-1,3-diol, tetradecanoic acid, and dodecanoic acid into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete esterification. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propane-1,3-diol, tetradecanoic acid, and dodecanoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Potassium permanganate, chromic acid, acidic medium.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Major Products Formed
Hydrolysis: Propane-1,3-diol, tetradecanoic acid, dodecanoic acid.
Oxidation: Carboxylic acids derived from the fatty acid esters.
Reduction: Alcohols derived from the ester groups.
科学的研究の応用
2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate has several scientific research applications:
Chemistry: It is used as a model compound to study esterification and hydrolysis reactions. Its unique structure makes it suitable for investigating the behavior of long-chain fatty acid esters.
Biology: The compound is studied for its potential role in biological membranes and lipid metabolism. It can be used to explore the interactions between lipids and proteins in cell membranes.
Medicine: Research is ongoing to investigate its potential as a drug delivery vehicle. The compound’s ability to form stable emulsions makes it a candidate for encapsulating hydrophobic drugs.
Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties. Additionally, it is explored for its potential use in biodegradable lubricants and surfactants.
作用機序
The mechanism of action of 2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its long-chain fatty acid esters can interact with membrane proteins, potentially modulating their activity. Additionally, the compound’s ester bonds can be hydrolyzed by lipases, releasing free fatty acids that can participate in metabolic pathways.
類似化合物との比較
Similar Compounds
2-(Decanoyloxy)propane-1,3-diyl dioctanoate: Similar structure but with shorter fatty acid chains (decanoic acid and octanoic acid).
3-(Tetradecanoyloxy)propane-1,2-diyl diacetate: Similar structure but with acetate groups instead of dodecanoic acid.
Propane-1,2,3-triyl tridodecanoate: Similar structure but with three dodecanoic acid esters.
Uniqueness
2-(Tetradecanoyloxy)propane-1,3-diyl didodecanoate is unique due to its combination of tetradecanoic acid and dodecanoic acid esters. This specific arrangement provides distinct physicochemical properties, such as melting point and solubility, which can be tailored for specific applications in research and industry.
特性
分子式 |
C41H78O6 |
|---|---|
分子量 |
667.1 g/mol |
IUPAC名 |
1,3-di(dodecanoyloxy)propan-2-yl tetradecanoate |
InChI |
InChI=1S/C41H78O6/c1-4-7-10-13-16-19-20-23-26-29-32-35-41(44)47-38(36-45-39(42)33-30-27-24-21-17-14-11-8-5-2)37-46-40(43)34-31-28-25-22-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
InChIキー |
BCDYJLJKDFUANG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















